molecular formula C16H22N2O2 B2888533 Phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309734-94-7

Phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2888533
CAS RN: 2309734-94-7
M. Wt: 274.364
InChI Key: GTHDFTZSCIJTBK-UHFFFAOYSA-N
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Description

Phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is commonly used in scientific research due to its psychoactive effects and its ability to bind to serotonin receptors in the brain.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • In a study by Anand et al. (2015), a method involving phenyliodine(III) diacetate (PIDA) was used for the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes, where a key intermediate similar in structure to Phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone was formed (Anand et al., 2015).
  • Anticancer Applications :

    • Research by Kong et al. (2018) on naphthyridine derivatives, which are structurally related, showed that these compounds can induce necroptosis and apoptosis in human melanoma cells, suggesting potential anticancer applications (Kong et al., 2018).
  • Antimicrobial Activity :

    • Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, which showed potent antibacterial and antifungal activity, indicating the potential of similar compounds in antimicrobial applications (Shankar et al., 2016).
  • Photolabeling Reagents in Biological Studies :

    • A study by Brunner et al. (1980) reported the synthesis of a diazirine-based compound used for photolabeling, which is relevant for tracking and studying biological molecules (Brunner et al., 1980).
  • Cycloaddition Reactions in Organic Synthesis :

    • Sasaki et al. (1971) discussed cycloaddition reactions of certain compounds, including those structurally similar to Phenyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, highlighting its use in complex organic synthesis processes (Sasaki et al., 1971).

properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHDFTZSCIJTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-(oxolan-3-yl)-1,4-diazepane

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